molecular formula C15H20BrN3 B7630842 N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine

N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine

Katalognummer B7630842
Molekulargewicht: 322.24 g/mol
InChI-Schlüssel: RHXYAKJPUJKZKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine, also known as BRD-K24612394, is a chemical compound that has been studied for its potential use in scientific research. It is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is found in the brain and other tissues.

Wirkmechanismus

N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 is a selective agonist of TAAR1, which is a G protein-coupled receptor that is found in the brain and other tissues. When activated by ligands such as N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4, TAAR1 can modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and norepinephrine. The exact mechanism of action of N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 is not fully understood, but it is thought to enhance dopamine release by inhibiting the reuptake of dopamine by presynaptic neurons.
Biochemical and physiological effects:
Studies have shown that N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 can have a variety of biochemical and physiological effects, depending on the dose and route of administration. In animal models, N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 has been shown to increase locomotor activity, enhance cognitive function, and reduce depressive-like behavior. It has also been shown to increase dopamine release in certain brain regions, which may have implications for the treatment of neuropsychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 in lab experiments is its selectivity for TAAR1, which allows for more precise modulation of dopamine signaling compared to other compounds that may have broader effects on multiple neurotransmitter systems. However, one limitation is the lack of data on the long-term effects of N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 on the brain and other tissues. Further research is needed to determine the safety and efficacy of this compound for scientific research applications.

Zukünftige Richtungen

There are several future directions for research on N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4. One area of interest is its potential use in the treatment of neuropsychiatric disorders such as schizophrenia and addiction. Studies have shown that TAAR1 activation by N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 can lead to increased dopamine release in certain brain regions, which may have therapeutic effects for these disorders. Another area of interest is the development of more selective and potent TAAR1 agonists, which may have even greater therapeutic potential. Finally, further research is needed to determine the long-term effects of N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 on the brain and other tissues, as well as its potential for use in other scientific research applications.

Synthesemethoden

The synthesis of N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 has been described in a patent application filed by the pharmaceutical company GlaxoSmithKline. The method involves the reaction of 2-bromo-4-methylbenzylamine with 1-(1,3-dimethylpyrazol-4-yl)ethanone in the presence of a base and a palladium catalyst. The resulting product is then purified by column chromatography to yield N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4.

Wissenschaftliche Forschungsanwendungen

N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 has been studied for its potential use in a variety of scientific research applications. One area of interest is its effect on the central nervous system, particularly its ability to modulate dopamine signaling. Studies have shown that TAAR1 activation by N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine4 can lead to increased dopamine release in certain brain regions, which may have implications for the treatment of neuropsychiatric disorders such as schizophrenia and addiction.

Eigenschaften

IUPAC Name

N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3/c1-10-5-6-13(15(16)7-10)8-17-11(2)14-9-19(4)18-12(14)3/h5-7,9,11,17H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXYAKJPUJKZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC(C)C2=CN(N=C2C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.